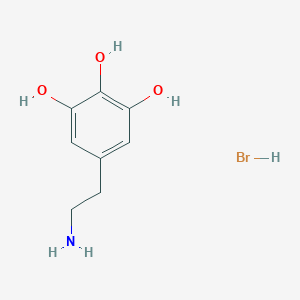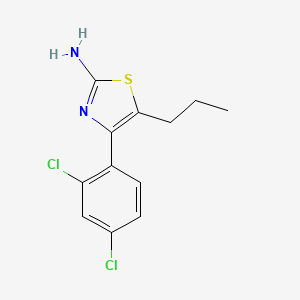
O-Ethyl-D-norvaline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Norvaline Ethyl Ester Hydrochloride: is a chemical compound with the molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol . It is a derivative of the amino acid L-norvaline, where the carboxyl group is esterified with ethanol and the resulting ester is converted to its hydrochloride salt. This compound is typically found as a white to almost white powder or crystalline solid .
准备方法
Synthetic Routes and Reaction Conditions: L-Norvaline Ethyl Ester Hydrochloride can be synthesized through the esterification of L-norvaline with ethanol in the presence of an acid catalyst, followed by the conversion of the ester to its hydrochloride salt. The reaction typically involves:
Esterification: L-norvaline is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid to form L-norvaline ethyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form L-norvaline ethyl ester hydrochloride.
Industrial Production Methods: Industrial production of L-Norvaline Ethyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors to carry out the esterification reaction.
化学反应分析
Types of Reactions: L-Norvaline Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis Products: L-norvaline and ethanol.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学研究应用
L-Norvaline Ethyl Ester Hydrochloride has several scientific research applications, including:
作用机制
The mechanism of action of L-Norvaline Ethyl Ester Hydrochloride involves its ability to inhibit the enzyme arginase, which plays a role in the urea cycle and nitric oxide production. By inhibiting arginase, L-norvaline can increase the availability of arginine for nitric oxide synthesis, which has various physiological effects, including vasodilation and neuroprotection . In models of Alzheimer’s disease, L-norvaline has been shown to reduce beta-amyloidosis, alleviate microgliosis, and improve cognitive function .
相似化合物的比较
L-Norvaline: The parent amino acid from which L-Norvaline Ethyl Ester Hydrochloride is derived.
L-Valine Ethyl Ester Hydrochloride: A similar compound with a different side chain structure.
L-Leucine Ethyl Ester Hydrochloride: Another similar compound with a branched-chain structure.
Uniqueness: L-Norvaline Ethyl Ester Hydrochloride is unique due to its specific esterification and hydrochloride formation, which can enhance its solubility and stability compared to its parent amino acid. Additionally, its ability to inhibit arginase and its potential therapeutic applications in neurodegenerative and cardiovascular diseases make it a compound of significant interest in scientific research .
属性
IUPAC Name |
ethyl 2-aminopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJBHNQIZAJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
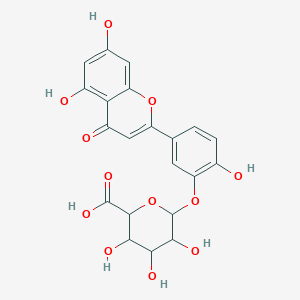
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
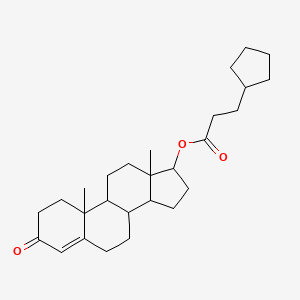
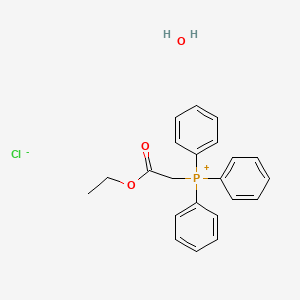
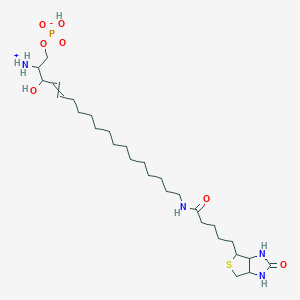
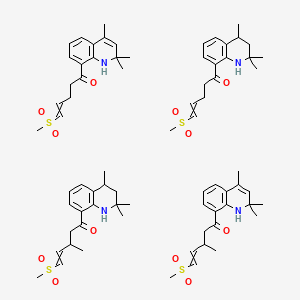
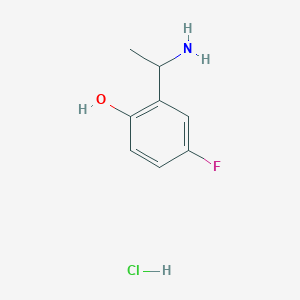
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
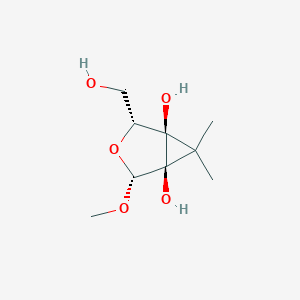
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
